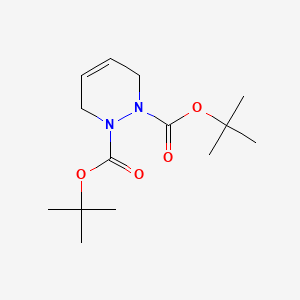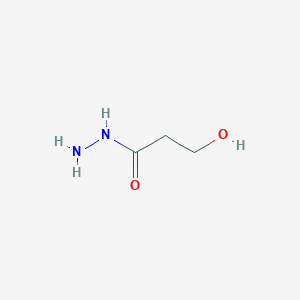
2,6-Diphenyl-tetrahydro-thiopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-Diphenyl-tetrahydro-thiopyran-4-one (DTT-4-one) is a heterocyclic compound that has been investigated for its potential medicinal properties. It is a member of a family of compounds known as thiopyrans, which are characterized by their sulfur-containing rings. DTT-4-one is of particular interest due to its ability to act as a ligand for a variety of biological targets, including enzymes and receptor proteins. In addition, DTT-4-one has been studied for its ability to modulate the activity of several enzymes, including cytochrome P450 and cyclooxygenase-2. This compound has also been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties.
Scientific Research Applications
Chemical Reactions and Compounds Synthesis
2,6-Diphenyl-tetrahydro-thiopyran-4-one exhibits versatile chemical properties useful in synthesizing various compounds. For instance, it reacts with sulfuryl chloride to yield different chlorodihydrothiopyranones, useful in preparing pyrylium dyes (Allan, Reynolds & Chen, 1977). Further, it serves as a precursor in the synthesis of hexasubstituted 4H-thiopyrans, which display photochromism and photoisomerization properties (Pirelahi, Rahmani, Mouradzadegun, Fathi & Moudjoodi, 1996).
Photoisomerization Studies
The compound's photoisomerization has been a subject of kinetic studies, revealing insights into chemical behavior under UV light. This includes the transformation to various isomeric forms with potential applications in photochemistry and material sciences (Rahmani & Pirelahi, 1997).
Crystallography and Structural Analysis
In crystallography, this compound has been used to analyze molecular conformations and structures. X-ray crystallographic studies have provided insights into its molecular geometry and potential applications in designing molecular materials (Jafarpour & Pirelahi, 2006).
Photophysics and Photochemistry
Its photophysical and photochemical properties have been studied, highlighting how its derivatives behave under UV irradiation, which is relevant for developing new photoresponsive materials (Favaro, Ortica, Elisei & Becker, 2006).
Novel Compounds Formation
This compound is instrumental in creating novel heterocyclic systems, such as thieno[2,3-c]thiopyran derivatives, expanding the chemical library for potential pharmaceutical and material science applications (El-Ghanam, 2006).
properties
IUPAC Name |
2,6-diphenylthian-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16OS/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-10,16-17H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJHHCQGZVIWAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958188 |
Source


|
| Record name | 2,6-Diphenylthian-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37014-01-0 |
Source


|
| Record name | 2,6-Diphenyl-thiacyclohexanone-4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037014010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diphenylthian-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the mechanism by which DPDT inhibits corrosion?
A1: DPDT functions as a mixed-type inhibitor, meaning it affects both the anodic and cathodic reactions involved in the corrosion process. [, ] The compound adsorbs onto the mild steel surface, forming a protective layer that hinders the interaction between the corrosive environment and the metal. [, ] This adsorption process follows the Langmuir adsorption isotherm model. [, ]
Q2: Have computational studies been used to investigate the relationship between the structure of DPDT and its inhibition efficiency?
A2: Yes, Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) basis set level have been employed to explore the correlation between the molecular structure of DPDT and its corrosion inhibition efficiency. [, ] These calculations have provided valuable insights into various quantum chemical parameters, including EHOMO, ELUMO, energy gap (ΔE), hardness (η), softness (S), dipole moment (μ), and others. [, ] Analyzing these parameters helps to understand how the electronic and structural features of DPDT contribute to its ability to inhibit corrosion.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1266958.png)












